

Molecules Containing 3,5-Dichlorophenylthio Moiety: A Comparative Guide to Biological Activity

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Compound of Interest

Compound Name: 3,5-Dichlorothiophenol

Cat. No.: B093695

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For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichlorophenylthio moiety is a key structural feature in a variety of synthetic molecules that exhibit a broad spectrum of biological activities. This guide provides a comparative overview of the performance of these compounds across different therapeutic and agricultural applications, supported by available experimental data. The information is intended to assist researchers in navigating the landscape of these molecules and identifying promising candidates for further investigation.

Antifungal Activity

Derivatives incorporating the 3,5-dichlorophenylthio group have been investigated for their potential as antifungal agents, particularly against phytopathogenic fungi. The mechanism of action for some of these compounds is believed to involve the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.

Table 1: In Vitro Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives

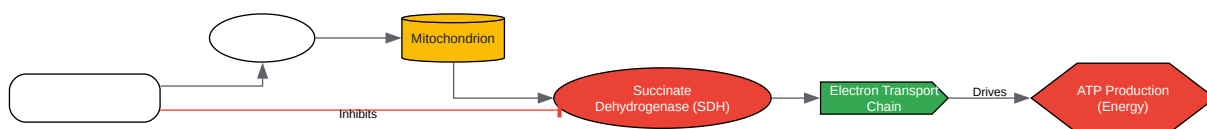
Compound ID	Target Fungi	EC50 (mg/L)	Reference Compound (Boscalid) EC50 (mg/L)
Compound 5	Botrytis cinerea	6.60	1.24
Compound 5	Rhizoctonia solani	1.61	1.01

EC50: Half maximal effective concentration.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

The antifungal activity of the synthesized compounds was determined using the mycelium growth rate method.

- **Media Preparation:** Potato dextrose agar (PDA) medium is prepared and sterilized by autoclaving.
- **Compound Incorporation:** The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations. The final solvent concentration is kept constant across all plates, including the control.
- **Inoculation:** A 5 mm diameter mycelial disc of the test fungus, obtained from the periphery of a 7-day-old culture, is placed at the center of the agar plate.
- **Incubation:** The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.
- **Data Collection:** The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.
- **EC50 Determination:** The EC50 values are calculated by probit analysis based on the inhibition percentages at different concentrations.



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Caption: Inhibition of Fungal Succinate Dehydrogenase.

Anticancer Activity

The 3,5-dichlorophenyl moiety is also a feature in molecules with demonstrated anticancer properties. One notable example is the urea derivative, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), which has been shown to inhibit the proliferation of lung cancer and melanoma cells.[1]
[2]

Table 2: In Vitro Cytotoxicity of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) in Lung Cancer Cell Lines

Cell Line	IC50 (μM)
H1417	Data not available in provided text
H1618	Data not available in provided text
H358	Data not available in provided text
H520	Data not available in provided text

IC50: Half-maximal inhibitory concentration. Values are presented as mean ± SD from two separate determinations with eight replicates each (n=16) after 48 hours of treatment.[1]

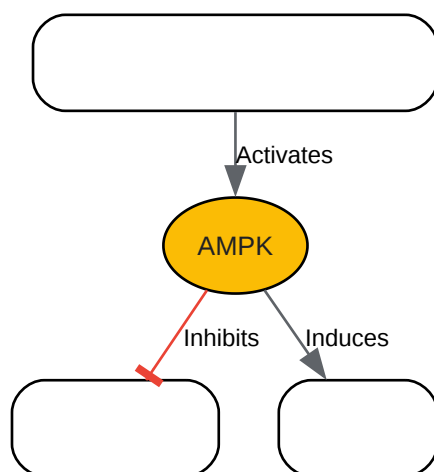
Experimental Protocol: MTT Assay for Cell Viability

- Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
- **MTT Addition:** 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization buffer.
- **Absorbance Measurement:** The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of 570 nm.
- **IC50 Calculation:** The IC50 value is determined from the dose-response curve.

Signaling Pathway

COH-SR4 has been shown to activate the AMP-activated protein kinase (AMPK) pathway.^[1] Activation of AMPK can lead to the inhibition of cell growth and proliferation and the induction of apoptosis.



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Caption: Activation of the AMPK Pathway by COH-SR4.

Antibacterial Activity

Novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3]

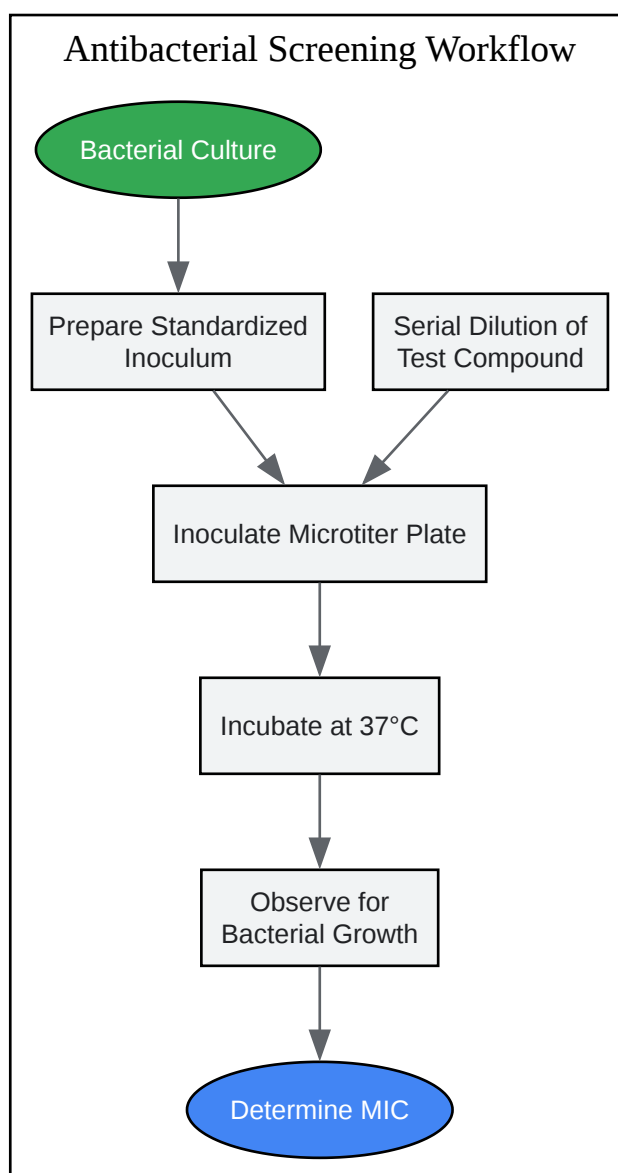
Table 3: Minimum Inhibitory Concentration (MIC) of a Lead Methanone Derivative (10f)

Bacterial Strain	MIC (µg/mL)
Bacillus subtilis	Data not available in provided text
Staphylococcus aureus	Data not available in provided text
Staphylococcus epidermidis	Data not available in provided text
Bacillus cereus	Data not available in provided text
Escherichia coli	Data not available in provided text
Pseudomonas aeruginosa	Data not available in provided text
Salmonella typhi	Data not available in provided text
Klebsiella pneumoniae	Data not available in provided text

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Microbroth Dilution Technique for MIC Determination

- Preparation of Inoculum: A standardized bacterial suspension is prepared.
- Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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Caption: Workflow for MIC Determination.

Conclusion

The 3,5-dichlorophenylthio moiety and its related analogues represent a versatile scaffold for the development of new biologically active agents. The available data highlight their potential in antifungal, anticancer, and antibacterial applications. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols and pathway diagrams provided in this

guide offer a foundational understanding for researchers aiming to build upon the existing knowledge in this promising area of medicinal and agricultural chemistry.

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